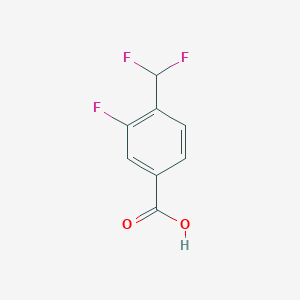

4-(Difluoromethyl)-3-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Difluoromethyl)-3-fluorobenzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 . This compound is typically stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advancements in recent years. Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . These processes have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C8H6F2O2 . The average mass of the molecule is 172.129 Da, and the monoisotopic mass is 172.033585 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are part of the broader field of difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . Various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods, have been developed to construct C (sp3)–CF2H bonds .Physical And Chemical Properties Analysis

This compound is a solid compound . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 172.13 .科学的研究の応用

Electrochemical Applications

The electrochemical properties of ionic liquids, including those that may be derived from or related to fluorinated benzoic acids, have been studied extensively. For instance, the electrochemistry of 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate ionic liquid was investigated, which could provide insights into the electrochemical behavior of related fluorinated compounds (Li Xiao & K. Johnson, 2003).

Catalysis and Synthesis

In catalytic procedures, fluoroboric acid-derived catalyst systems have been explored for their potential in the synthesis of various compounds. Such studies could hint at the utility of fluorinated benzoic acids in catalytic systems and synthesis protocols, leading to the development of new materials and chemicals (Dinesh Kumar et al., 2012).

Gas and Vapor Separations

Research into the construction of metal-organic frameworks (MOFs) with restricted window apertures for selective adsorption kinetics offers a glimpse into how fluorinated benzoic acids might be used in the design of materials for gas/vapor separation and molecular sieving (D. Xue et al., 2015).

Radiolabelling and Imaging

The development of methods for radiolabelling peptides with 18F for use in positron emission tomography (PET) demonstrates the potential of fluorinated benzoic acids in the field of medical imaging and diagnostics (J. Sutcliffe-Goulden et al., 2002).

Organic Synthesis and Material Science

Fluoroform has been used as a source of difluorocarbene for the synthesis of N-CF2H heterocycles and difluoromethoxypyridines, showcasing the role of fluorinated compounds in organic synthesis and the development of new materials (Charles S. Thomoson et al., 2014).

Environmental and Pharmaceutical Applications

The synthesis of N-succinimidyl 4-[18F]fluorobenzoate, a compound used for labeling proteins and peptides with 18F, highlights the importance of fluorinated benzoic acids in environmental tracing and pharmaceutical research (G. Vaidyanathan & M. Zalutsky, 2006).

特性

IUPAC Name |

4-(difluoromethyl)-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQMWAGMDCSUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 4-(((4-methoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2762743.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2762745.png)

![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)

![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)

![4-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2762754.png)

![(2R)-N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2762762.png)

![(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2762764.png)